molecular formula C12H16BrNO B1399475 {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1044924-67-5

{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1399475
CAS No.: 1044924-67-5
M. Wt: 270.17 g/mol
InChI Key: GEUOLNXCHCLIET-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol is a chemical compound characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol typically involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Sodium hydride or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.

    Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Formation of {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanone.

    Reduction: Formation of {1-[(Phenyl)methyl]pyrrolidin-3-yl}methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

  • {1-[(4-Chlorophenyl)methyl]pyrrolidin-3-yl}methanol
  • {1-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
  • {1-[(4-Methylphenyl)methyl]pyrrolidin-3-yl}methanol

Comparison:

  • Uniqueness: The presence of the bromine atom in {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. This can influence its chemical behavior and biological activity.
  • Reactivity: The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-12-3-1-10(2-4-12)7-14-6-5-11(8-14)9-15/h1-4,11,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUOLNXCHCLIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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